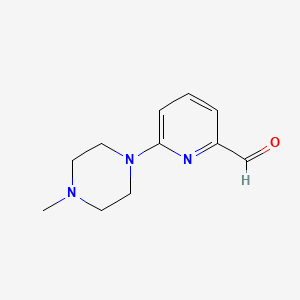
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde
Overview
Description
“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in the synthesis of anti-tubercular agents .Scientific Research Applications
Heterocyclic Compound Synthesis
Substituted pyridine-2-carbaldehydes, including structures similar to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde, are pivotal in the synthesis of heterocyclic compounds like 1,2,4-triazines and 1,2,4-triazine 4-oxides. These processes involve heterocyclization with isonitrosoacetophenone hydrazones and subsequent aromatization or dehydration, leading to substituted 3-(pyridin-2-yl)-1,2,4-triazines or their oxide derivatives. This synthesis is integral to developing various pharmacologically active compounds and materials with unique chemical properties (Krinochkin et al., 2017).
Antibacterial Agents
Pyrimidine derivatives are known for their extensive applications in medicine. Compounds synthesized from pyridine-2-carbaldehydes, like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have demonstrated significant antimicrobial activity. These compounds are synthesized using a one-pot synthesis method, underscoring the chemical versatility and potential therapeutic applications of pyridine-2-carbaldehyde derivatives (Rathod & Solanki, 2018).
Crystal Engineering
Pyrazolo[3,4-b]pyridine derivatives, closely related to pyridine-2-carbaldehyde, offer intriguing insights into crystal engineering. Variations in small substituents on these compounds significantly impact their crystalline structure, demonstrating the delicate interplay between molecular structure and crystal formation. This knowledge is crucial for designing materials with desired physical and chemical properties (Quiroga et al., 2012).
Crystal and Molecular Structure Analysis
The structural characterization of analogs of this compound, like isothiazolopyridine derivatives, provides valuable insights into their molecular packing and interactions, such as hydrogen bonds and π…π interactions. This understanding is pivotal in the field of drug design and material science, where the molecular and crystal structure directly influences the properties and functions of the materials or drugs (Karczmarzyk & Malinka, 2008).
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)

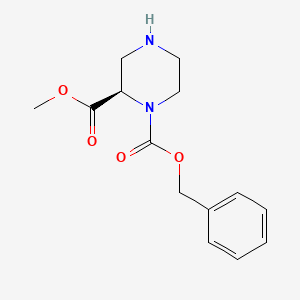

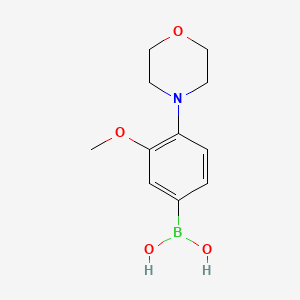
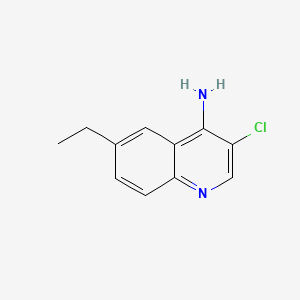
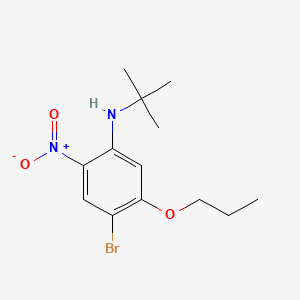
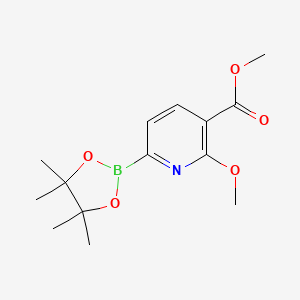
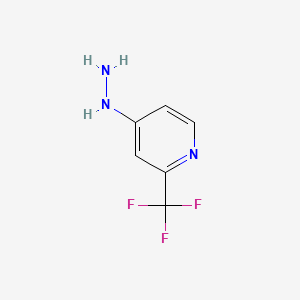
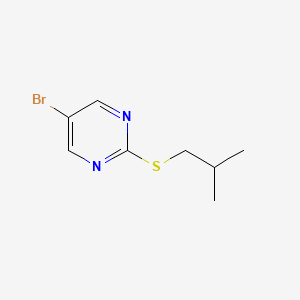


![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)
![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)